4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one
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Overview
Description
Apricitabine is an experimental nucleoside reverse transcriptase inhibitor (NRTI) designed to combat HIV. It is structurally related to lamivudine and emtricitabine, and like these, it is an analogue of cytidine . Apricitabine has shown promise in clinical trials for its ability to retain activity against HIV strains resistant to other NRTIs .
Preparation Methods
The synthesis of apricitabine involves a three-step process starting from 2-®-benzoyloxymethyl-1,3-oxathiolane. This method produces the cis-(2R,4R) isomer with greater than 99% diastereomeric excess through preferential crystallization . The industrial production methods are not widely documented, but the synthetic route emphasizes the importance of stereochemistry in achieving the desired isomer.
Chemical Reactions Analysis
Apricitabine undergoes various chemical reactions, including phosphorylation to its active triphosphate form. This phosphorylation is crucial for its activity as an NRTI. The compound is relatively stable and does not undergo significant oxidation or reduction under physiological conditions. Common reagents used in its synthesis include benzoyl chloride and cytosine derivatives . The major product formed from these reactions is apricitabine triphosphate, which is the active form that inhibits HIV reverse transcriptase .
Scientific Research Applications
Apricitabine has been extensively studied for its potential in treating HIV infections, particularly those resistant to other NRTIs . It has shown substantial in vitro activity against HIV-1 strains with multiple resistance mutations . Additionally, apricitabine has been evaluated for its low potential for cellular or mitochondrial toxicity, making it a safer option for long-term use . Research has also explored its behavior in membrane environments, demonstrating its affinity for phospholipid membranes and its ability to penetrate the hydrophilic part of these membranes .
Mechanism of Action
Apricitabine works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. As a nucleoside reverse transcriptase inhibitor, it mimics the natural nucleosides used by the virus to synthesize DNA. Once incorporated into the viral DNA, apricitabine causes chain termination, preventing the virus from replicating . The molecular targets of apricitabine include the reverse transcriptase enzyme and the viral RNA, which it binds to and inhibits .
Comparison with Similar Compounds
Apricitabine is similar to other NRTIs such as lamivudine and emtricitabine, both of which are also cytidine analogues . apricitabine is unique in its ability to retain activity against HIV strains resistant to these other drugs . This makes it a valuable option for patients who have developed resistance to existing NRTIs. Other similar compounds include zalcitabine, stavudine, and didanosine, which also belong to the class of nucleoside reverse transcriptase inhibitors .
Properties
IUPAC Name |
4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMCFYKJDVMSIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(O1)CO)N2C=CC(=NC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870071 |
Source
|
Record name | 4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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